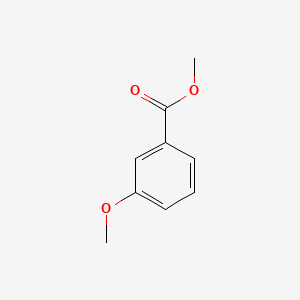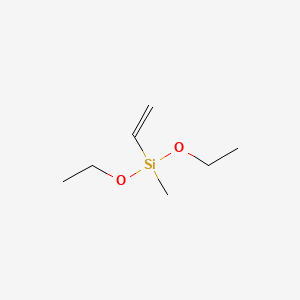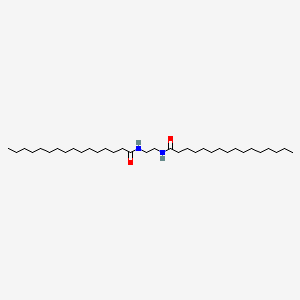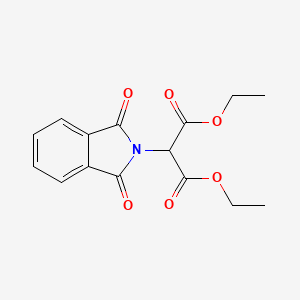
3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine, also known as BFPP, is a novel compound used in a variety of scientific research applications. It is a heterocyclic compound, consisting of a pyrazole core with a bromo-fluoro phenyl substituent. BFPP has been used in a number of studies to investigate a variety of biochemical and physiological effects, and has been found to be a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis and crystal structure determination of various pyrazole compounds, including those with bromo and fluoro substituents, have been extensively studied. These studies provide insights into the molecular geometry and potential reactivity of such compounds (Loh et al., 2013).
- Research into the synthesis and spectral characterization of pyrazoline derivatives reveals their fluorescent properties and theoretical insights into their electronic structures (Ibrahim et al., 2016).
Biological Activity
- Some compounds structurally related to "3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine" have been synthesized and characterized for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Raval et al., 2012).
- The synthesis, molecular structure, and biological activity studies of certain pyrazoline derivatives highlight their potential as anti-neoplastic agents, with specific focus on their inhibitory effects on cancer cell proliferation (Liu et al., 2016).
Photophysical and Computational Studies
- Novel coumarin pyrazoline moieties with potential applications in photonic and electronic devices have been synthesized and characterized, showcasing the role of such compounds in advanced material sciences (Kumbar et al., 2018).
Mécanisme D'action
- The primary target of this compound is aldose reductase (AR). Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of AR affects glucose metabolism and has implications in various conditions, including diabetes and neuropathy .
- Reduction of Polyneuropathy Progression : By slowing or reducing the progression of polyneuropathy, the compound alleviates pain, sensory deficits, and motor deficits in affected individuals .
- The polyol pathway is affected by the compound. High glucose levels in diabetes lead to increased sorbitol production via aldose reductase. Sorbitol accumulation contributes to osmotic stress and oxidative damage in peripheral nerves, leading to neuropathy .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSCONHWDMPLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
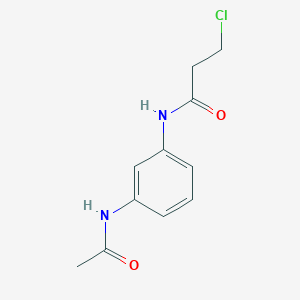


![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)

